Tolylboronic acid

Description

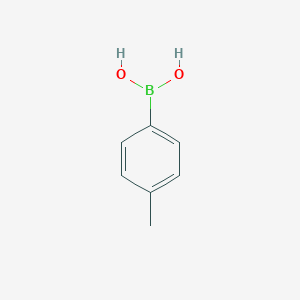

Structure

2D Structure

Properties

IUPAC Name |

(4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWQNIMLAISTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2 | |

| Record name | 4-methylphenylboronic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205836 | |

| Record name | p-Tolueneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5720-05-8 | |

| Record name | p-Tolylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5720-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolueneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005720058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolylboronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Tolueneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TOLUENEBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJM4GM7K66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tolylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of tolylboronic acid, a critical reagent in modern organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates key workflows to aid researchers in their synthetic endeavors.

Synthesis of this compound

The primary and most widely employed method for the synthesis of this compound isomers (ortho-, meta-, and para-) is the Grignard reaction. This method involves the reaction of a tolyl magnesium halide (a Grignard reagent) with a trialkyl borate followed by acidic hydrolysis. Alternative methods, such as those starting from chloroarenes, offer different pathways to these valuable compounds.

Grignard Reaction Method

The general scheme for the Grignard synthesis of this compound is as follows:

Step 1: Formation of the Grignard Reagent A bromotoluene isomer reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding tolylmagnesium bromide.

Step 2: Reaction with a Trialkyl Borate The Grignard reagent is then added to a solution of a trialkyl borate (e.g., trimethyl borate or triethyl borate) at low temperatures.

Step 3: Hydrolysis The resulting boronic ester is hydrolyzed with an aqueous acid to yield the desired this compound.

This protocol is adapted from a standard laboratory procedure.[1][2]

Materials:

-

p-Bromotoluene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Diethyl ether or Methylene chloride

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a solution of p-bromotoluene (0.55 mol) in anhydrous THF (400 mL) is added to magnesium turnings (0.60 mol).[2]

-

The mixture is stirred and heated to reflux for 2 hours to facilitate the formation of the Grignard reagent.[2]

-

The reaction mixture is then cooled to -78 °C in a dry ice/acetone bath.[1][2]

-

A solution of trimethyl borate (1.38 mol) in anhydrous THF (475 mL) is added slowly to the Grignard reagent at -78 °C.[2]

-

The reaction is stirred for 1 hour at -78 °C and then allowed to warm to room temperature.[2]

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is partitioned between an aqueous base and an organic solvent like methylene chloride.[2]

-

The aqueous phase is separated and acidified to a pH of 1 with hydrochloric acid.[2]

-

The acidified aqueous layer is extracted with an organic solvent (e.g., methylene chloride or diethyl ether).[2]

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield crude p-tolylboronic acid.[2]

The synthesis of o- and m-tolylboronic acid follows a similar Grignard protocol, starting from o-bromotoluene and m-bromotoluene, respectively. Reaction conditions are generally comparable, though minor adjustments to temperature and reaction time may be necessary to optimize yields.

Alternative Synthesis from Chloroaromatics

A patented method describes the synthesis of arylboronic acids, including p-tolylboronic acid, from chloroaromatics using lithium metal. This can be an economically advantageous alternative to using more expensive bromoarenes.

Materials:

-

p-Chlorotoluene

-

Lithium granules

-

Trimethyl borate

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

A solution of p-chlorotoluene (2.0 mol) and trimethyl borate (2.0 mol) in THF (250 mL) is added dropwise over 2.5 hours to a suspension of lithium granules (4.06 mol) in THF (350 mL) at -50 °C.

-

The mixture is stirred for an additional four hours at -50 °C.

-

Upon completion, the reaction is worked up using standard aqueous acid procedures to isolate the p-tolylboronic acid.

Quantitative Data for this compound Synthesis

| Isomer | Starting Material | Method | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| p-Tolylboronic acid | p-Bromotoluene | Grignard | Mg, Trimethyl borate, THF | -78 to RT | 50-70 | >95 (after purification) | [3] |

| p-Tolylboronic acid | p-Chlorotoluene | Lithiation | Li, Trimethyl borate, THF | -50 | Not specified | Not specified | US20020161230A1 |

| o-Tolylboronic acid | o-Bromotoluene | Grignard | Mg, Trialkyl borate, THF | -78 to RT | Not specified | ≥95.0 | [4] |

| m-Tolylboronic acid | m-Bromotoluene | Grignard | Mg, Trialkyl borate, THF | -78 to RT | Not specified | 97 |

Purification of this compound

Crude this compound often contains impurities such as the corresponding borinic acid, deboronated starting material, and inorganic salts. Several methods are employed for its purification to achieve the high purity required for subsequent applications.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is crucial for successful purification.

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.

-

If the solution is colored, a small amount of activated carbon can be added, and the solution is heated briefly.

-

Hot filter the solution to remove insoluble impurities and activated carbon.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

| Isomer | Solvent System | Observations |

| Arylboronic acids (general) | Benzene, Dichloroethane, Ethyl Acetate | Good to moderate yields reported.[4] |

| Arylboronic acids (general) | Hot water | Can be effective for some boronic acids.[5] |

| Arylboronic acids (general) | Hot ethanol | Often used for arylboronic acids.[5] |

| Tolylboronic acids | Toluene/Heptane or Water | Commonly used systems. |

Column Chromatography

Column chromatography can be used for the purification of tolylboronic acids, although challenges such as compound degradation on silica gel can occur.[6]

-

Stationary Phase: Silica gel is commonly used. To mitigate degradation, silica gel can be pre-treated with boric acid.[6]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The polarity of the eluent is gradually increased to elute the desired compound. For acidic compounds like boronic acids, the addition of a small amount of acetic or formic acid to the mobile phase can improve resolution.

Purification via Diethanolamine (DEA) Complexation

A highly effective method for purifying boronic acids involves the formation of a stable, crystalline adduct with diethanolamine. This method is particularly useful for removing non-acidic impurities.

-

The crude this compound is dissolved in a suitable solvent (e.g., ether).

-

Diethanolamine is added to the solution, leading to the precipitation of the crystalline this compound-diethanolamine adduct.[5]

-

The adduct is collected by filtration and can be further purified by recrystallization.

-

The purified adduct is then treated with an aqueous acid (e.g., HCl) to hydrolyze the complex and regenerate the pure this compound.

-

The purified this compound is extracted with an organic solvent, dried, and the solvent is removed.

Purification by Salt Formation

A patented process describes the purification of boronic acids by converting them into a salt, separating the salt from impurities, and then regenerating the pure boronic acid.

-

The crude boronic acid is treated with a base (e.g., sodium hydroxide) to form the corresponding boronate salt.

-

The salt is isolated from soluble impurities by solvent extraction or filtration.

-

The purified salt is then treated with an acid to regenerate the pure boronic acid.

-

The pure boronic acid is isolated by extraction or filtration.

Visualizing the Workflows

Synthesis of this compound via Grignard Reaction

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Purification of this compound via Diethanolamine Complexation

Caption: Workflow for the purification of this compound via diethanolamine adduct formation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tolylboronic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the three isomers of tolylboronic acid: ortho-tolylboronic acid (2-methylphenylboronic acid), meta-tolylboronic acid (3-methylphenylboronic acid), and para-tolylboronic acid (4-methylphenylboronic acid). This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, drug discovery, and materials science, offering a comparative analysis of the isomers' characteristics, detailed experimental methodologies, and a discussion of their chemical behavior.

Physical Properties

The physical properties of the this compound isomers are crucial for their handling, storage, and application in various chemical reactions. The position of the methyl group on the phenyl ring subtly influences these properties, leading to differences in melting points and solubility. A summary of the key physical data is presented in Table 1.

| Property | ortho-Tolylboronic Acid | meta-Tolylboronic Acid | para-Tolylboronic Acid |

| CAS Number | 16419-60-6[1][2] | 17933-03-8[3] | 5720-05-8[4][5][6] |

| Molecular Formula | C₇H₉BO₂[1][2] | C₇H₉BO₂[3] | C₇H₉BO₂[4][5][6] |

| Molecular Weight | 135.96 g/mol [1][2] | 135.96 g/mol [3] | 135.96 g/mol [4][5][6] |

| Appearance | White to off-white solid[1] | White to off-white powder[2] | White to off-white solid[4][5] |

| Melting Point (°C) | 162-164[1] | 160-162 | 256-263[4][5][7] |

| pKa | Predicted: 8.61±0.58 | Not available | Predicted: 8.84±0.10[8] |

| Aqueous Solubility | Slightly soluble in water | Not available | Soluble in water[5][8] |

Chemical Properties and Reactivity

Tolylboronic acids are versatile reagents in organic chemistry, primarily known for their application in palladium-catalyzed cross-coupling reactions. Their chemical behavior is characterized by the Lewis acidic nature of the boron atom and the reactivity of the carbon-boron bond.

Acidity

Boronic acids are weak Lewis acids. The pKa of a boronic acid is an important parameter, influencing its reactivity in various reactions. While experimental values for the this compound isomers are not consistently reported, the acidity is known to be affected by the electronic nature of the substituents on the aromatic ring.

Stability

Arylboronic acids are generally stable compounds but can undergo decomposition under certain conditions. The primary decomposition pathway is protodeboronation, the cleavage of the carbon-boron bond by a proton source, to yield toluene and boric acid. This process can be influenced by pH, temperature, and the presence of metal catalysts.[9][10][11] Sterically hindered arylboronic acids, such as the ortho-isomer, may be more prone to deboronation.[9] It is recommended to store tolylboronic acids in a dry, cool, and dark place to minimize degradation.

Suzuki-Miyaura Cross-Coupling Reaction

The most prominent chemical application of tolylboronic acids is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the tolyl group and an aryl or vinyl halide or triflate, catalyzed by a palladium complex. The this compound isomers serve as the organoboron nucleophile in this reaction, which is a cornerstone of modern synthetic chemistry for the preparation of biaryls and other complex organic molecules.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of this compound isomers.

Determination of Melting Point

Objective: To determine the melting point range of a this compound isomer, which is an indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound isomer is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is heated at a much slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range.

-

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Objective: To experimentally determine the pKa of a this compound isomer in an aqueous or mixed solvent system.

Methodology:

-

Solution Preparation: A standard solution of the this compound isomer is prepared in a suitable solvent (e.g., water or a water/ethanol mixture). A standardized solution of a strong base (e.g., NaOH) is prepared.

-

Apparatus: A potentiometer equipped with a pH electrode and a magnetic stirrer.

-

Procedure:

-

A known volume of the this compound solution is placed in a beaker with the magnetic stirrer.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

The standardized base solution is added in small, precise increments from a burette.

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

-

The titration is continued until the pH of the solution plateaus in the basic region.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Suzuki-Miyaura Cross-Coupling Reaction

Objective: To perform a Suzuki-Miyaura cross-coupling reaction using a this compound isomer and an aryl halide.

Methodology:

-

Reaction Setup: A reaction flask is charged with the aryl halide (1.0 mmol), the this compound isomer (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Solvent: A suitable degassed solvent system (e.g., a mixture of toluene and water) is added to the flask.

-

Procedure:

-

The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

The mixture is then heated to the desired reaction temperature (typically 80-100 °C) with vigorous stirring.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography or recrystallization.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the study and application of this compound isomers.

Caption: Experimental workflow for the synthesis, characterization, and application of this compound isomers.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. 344430010 [thermofisher.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 17933-03-8|m-Tolylboronic acid|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Tolylboronic Acid [chembk.com]

- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 4-Tolylboronic acid | 5720-05-8 [chemicalbook.com]

- 9. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Tolylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the three isomers of tolylboronic acid: ortho-, meta-, and para-tolylboronic acid. The information presented herein is crucial for the identification, characterization, and quality control of these important reagents in synthetic chemistry and drug development. This document includes tabulated spectroscopic data (NMR, IR, and MS) and detailed experimental protocols for data acquisition.

Introduction

Tolylboronic acids are organoboron compounds that serve as key building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Their utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, necessitates thorough analytical characterization. This guide focuses on the core spectroscopic techniques used to verify the structure and purity of the o-, m-, and p-isomers.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tolylboronic acids. It is important to note that boronic acids have a propensity to form cyclic trimeric anhydrides (boroxines) upon dehydration, which can lead to complex or broad NMR spectra. To obtain clean spectra of the monomeric boronic acid, it is often recommended to use deuterated solvents that can break up these oligomers, such as methanol-d4 or dimethyl sulfoxide-d6.[1]

| Isomer | Solvent | Chemical Shift (δ) [ppm] and Multiplicity |

| o-Tolylboronic acid | - | Data not readily available in a tabulated format. A spectrum is available for viewing.[1] |

| m-Tolylboronic acid | - | Predicted data is available.[2] |

| p-Tolylboronic acid | DMSO-d6 | 7.88 (s, 2H, B(OH)₂), 7.69 (d, J=7.7 Hz, 2H, Ar-H), 7.12 (d, J=7.7 Hz, 2H, Ar-H), 2.27 (s, 3H, CH₃) |

| Isomer | Solvent | Chemical Shift (δ) [ppm] |

| o-Tolylboronic acid | - | Data not readily available in a tabulated format. |

| m-Tolylboronic acid | - | Predicted data is available.[2] |

| p-Tolylboronic acid | - | 142.1, 135.9, 128.3, 21.6 (Carbon attached to boron not always observed) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule. Key vibrational bands include the O-H stretch of the boronic acid group, B-O stretching, and C-H and C=C vibrations of the aromatic ring.

| Isomer | Technique | Key Absorption Bands (cm⁻¹) |

| o-Tolylboronic acid | - | Data not readily available in a tabulated format. |

| m-Tolylboronic acid | - | Data not readily available in a tabulated format. |

| p-Tolylboronic acid | ATR-Neat | ~3300 (br, O-H), ~1610 (C=C), ~1360 (B-O), ~850 (C-H out-of-plane) |

| p-Tolylboronic acid | KBr Pellet | ~3300 (br, O-H), ~1610 (C=C), ~1360 (B-O), ~850 (C-H out-of-plane)[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. Electron ionization (EI) is a common technique for volatile and thermally stable compounds like tolylboronic acids.

| Isomer | Ionization Method | Key m/z values |

| o-Tolylboronic acid | - | Data not readily available in a tabulated format. |

| m-Tolylboronic acid | - | Data not readily available in a tabulated format. |

| p-Tolylboronic acid | Electron Ionization (EI) | 136 (M⁺), 118, 91[4] |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters may vary and should be optimized for the specific instrument being used.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, methanol-d4, or CDCl3). To minimize the formation of boroxine anhydrides which can complicate spectra, the use of methanol-d4 is often recommended as it can break down the trimer.[1]

-

Instrument : A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 64 scans).

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A greater number of scans is typically required compared to ¹H NMR (e.g., 1024 scans or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing : Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy Protocol

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application : Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application : Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Spectrum Acquisition : Acquire the IR spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

-

Sample Preparation : Grind a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[5]

-

Spectrum Acquisition : Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded for background correction.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS). The sample must be volatile enough for this technique.[6]

-

Ionization : The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis of tolylboronic acids.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: A typical experimental workflow for NMR analysis.

References

- 1. 2-Tolylboronic acid(16419-60-6) 1H NMR spectrum [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. p-Methylbenzeneboronic acid [webbook.nist.gov]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to Tolylboronic Acid: Properties, Synthesis, and Applications

This technical guide provides comprehensive information on tolylboronic acid for researchers, scientists, and drug development professionals. This compound, a key organoboron compound, exists in three isomeric forms: ortho (o-), meta (m-), and para (p-). These compounds are instrumental in modern organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Core Properties: CAS Number and Molecular Weight

The fundamental properties of the this compound isomers are summarized in the table below. All three isomers share the same molecular formula and molecular weight.

| Isomer | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| o-Tolylboronic acid |  | 16419-60-6[1][2][3] | C₇H₉BO₂[2] | 135.96[1][2] |

| m-Tolylboronic acid |  | 17933-03-8[4][5][6] | C₇H₉BO₂[7] | 135.96[4][5] |

| p-Tolylboronic acid |  | 5720-05-8[8][9][10] | C₇H₉BO₂[8][9] | 135.96[8][9][10] |

Applications in Organic Synthesis and Drug Discovery

Tolylboronic acids are versatile reagents in organic chemistry with wide-ranging applications.[11][12][13][14] They are most notably used in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[4][11][13] The methyl group on the phenyl ring allows for precise control over the steric and electronic properties of the final products.[13] Beyond their role in coupling reactions, these compounds are utilized in the development of sensors, particularly for carbohydrates, and have applications in medicinal chemistry.[15][16][17]

Experimental Protocols

Synthesis of 4-Tolylboronic Acid

A common method for the synthesis of 4-tolylboronic acid involves the reaction of 4-bromotoluene with magnesium to form a Grignard reagent, which is then treated with a trialkyl borate.[10]

Materials:

-

4-bromotoluene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid

-

Methylene chloride

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Under a nitrogen atmosphere, a solution of 4-bromotoluene (0.55 mol) in anhydrous THF (400 mL) is treated with magnesium turnings (0.60 mol).[10]

-

The reaction mixture is stirred at reflux for 2 hours.[10]

-

The mixture is then cooled to -78°C and treated with a solution of trimethyl borate (1.38 mol) in THF (475 mL).[10]

-

The reaction is stirred for 1 hour and then allowed to warm to room temperature.[10]

-

The reaction mixture is concentrated under vacuum and then partitioned between an aqueous base and methylene chloride.[10]

-

The pH of the aqueous phase is adjusted to 1 with hydrochloric acid and then extracted with methylene chloride.[10]

-

The organic phase is dried over MgSO₄ and concentrated under vacuum to yield 4-tolylboronic acid.[10]

Suzuki-Miyaura Cross-Coupling Reaction of o-Tolylboronic Acid with an Aryl Halide

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[18] The following is a general protocol for the coupling of an aryl halide with a this compound.

Materials:

-

Aryl halide (e.g., 4-iodoanisole)

-

o-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and condenser, combine the aryl halide (1.0 mmol), the respective this compound (1.2 mmol), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).[18]

-

Add potassium carbonate (2.0 mmol).[18]

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[18]

-

Add toluene (10 mL) and deionized water (2 mL) to the flask.[18]

-

Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours.[18]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2][8][9][18]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic Acid-Based Carbohydrate Sensing

Boronic acids can reversibly bind with diols, a structural feature present in carbohydrates.[16][19][20] This interaction can be harnessed to develop fluorescent sensors for sugar detection. The binding event alters the electronic properties of a conjugated fluorophore, leading to a change in its fluorescence emission.

Caption: General mechanism of a boronic acid-based fluorescent carbohydrate sensor.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. prepchem.com [prepchem.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. Page loading... [guidechem.com]

- 15. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Boronic Acid-Based Carbohydrate Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The challenges of glycan recognition with natural and artificial receptors - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00768C [pubs.rsc.org]

A Comparative Analysis of Ortho- and Para-Tolylboronic Acid Reactivity in Suzuki-Miyaura Coupling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Central to this reaction are organoboron compounds, particularly boronic acids. The reactivity of these reagents is subtly influenced by the electronic and steric nature of their substituents. This technical guide provides a detailed comparative analysis of the reactivity of ortho-tolylboronic acid and para-tolylboronic acid, two closely related isomers, in the context of the Suzuki-Miyaura coupling reaction. Understanding the nuanced differences in their reactivity is crucial for reaction optimization and the rational design of synthetic routes in pharmaceutical and materials science research.

Core Principles: Steric and Electronic Effects

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is primarily governed by two factors:

-

Electronic Effects: The electron density on the aryl ring of the boronic acid influences the transmetalation step, which is often the rate-determining step in the catalytic cycle. Electron-donating groups (EDGs) on the aromatic ring increase the nucleophilicity of the organic group being transferred to the palladium center, generally accelerating the transmetalation process. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation. The acidity of the boronic acid, quantified by its pKa value, is a key indicator of its electronic nature. A higher pKa value corresponds to a less acidic, more electron-rich boronic acid.

-

Steric Effects: The size and position of substituents on the aryl ring can sterically hinder the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step. Ortho-substituents, due to their proximity to the boronic acid moiety, exert a more significant steric influence than meta- or para-substituents.

Comparative Data Presentation

The following tables summarize the key physical and reactivity data for ortho- and para-tolylboronic acid.

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |

| o-Tolylboronic acid | 16419-60-6 | C₇H₉BO₂ | 135.96 | 162-164 | 9.0 | |

| p-Tolylboronic acid | 5720-05-8 | C₇H₉BO₂ | 135.96 | 256-263 | 8.84 (Predicted) |

Table 1: Physicochemical Properties of o- and p-Tolylboronic Acid

| Boronic Acid Isomer | Aryl Halide | Product | Yield (%) |

| o-Tolylboronic acid | 1-bromo-4-(chloromethyl)benzene | 4-(chloromethyl)-2'-methyl-1,1'-biphenyl | 90 |

| p-Tolylboronic acid | 1-bromo-4-(chloromethyl)benzene | 4-(chloromethyl)-4'-methyl-1,1'-biphenyl | 99 |

Table 2: Comparative Yields in a Suzuki-Miyaura Coupling Reaction[1]

Analysis of Reactivity

The data presented in Table 2 provides a direct comparison of the reactivity of the two isomers under identical Suzuki-Miyaura coupling conditions. p-Tolylboronic acid affords a near-quantitative yield (99%), while o-tolylboronic acid provides a slightly lower but still excellent yield (90%)[1]. This difference in reactivity can be rationalized by considering the interplay of electronic and steric effects.

Electronic Effects: The methyl group is an electron-donating group, which should increase the electron density of the aromatic ring and facilitate the transmetalation step for both isomers compared to unsubstituted phenylboronic acid. The pKa value is a good measure of the Lewis acidity of the boronic acid, with a higher pKa indicating a less acidic and more electron-rich compound. The experimental pKa of o-tolylboronic acid is 9.0, while the predicted pKa of p-tolylboronic acid is 8.84[2]. The slightly higher pKa of the ortho isomer suggests it is slightly less acidic and therefore, in principle, could be slightly more reactive in the transmetalation step due to electronic reasons alone. However, the observed reactivity trend contradicts this simple electronic argument, indicating that other factors are at play.

Steric Effects: The primary differentiator between the two isomers is the position of the methyl group. In o-tolylboronic acid, the methyl group is adjacent to the boronic acid moiety. This proximity introduces steric hindrance, which can impede the approach of the boronic acid to the palladium catalyst during the crucial transmetalation step of the catalytic cycle. This steric impediment is absent in p-tolylboronic acid, where the methyl group is positioned far from the reaction center. The slightly lower yield observed for o-tolylboronic acid (90%) compared to p-tolylboronic acid (99%) can be attributed to this steric hindrance, which likely slows down the rate of the transmetalation step[1]. Although the electronic effect of the ortho-methyl group might slightly favor reactivity, the steric effect appears to be the dominant factor leading to the observed difference in yield.

Experimental Protocols

The following is a detailed experimental protocol for a comparative Suzuki-Miyaura coupling reaction, adapted from the literature, which can be used to evaluate the relative reactivity of ortho- and para-tolylboronic acid.[1]

Materials:

-

Aryl halide (e.g., 1-bromo-4-(chloromethyl)benzene)

-

ortho-Tolylboronic acid

-

para-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Water (degassed)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a pre-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the respective tolylboronic acid isomer (1.1 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.002 mmol, 0.2 mol%), and tricyclohexylphosphine tetrafluoroborate (0.004 mmol, 0.4 mol%).

-

Add toluene (10 mL) and degassed water (1 mL) to the flask.

-

Stir the reaction mixture vigorously and heat to 80 °C.

-

Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction (as indicated by the consumption of the starting aryl halide), cool the mixture to room temperature.

-

Add ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

-

Determine the yield and characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

Suzuki-Miyaura Catalytic Cycle

References

Tolylboronic Acid: A Technical Guide to Stability and Storage for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the stability and optimal storage conditions for tolylboronic acid. Given its critical role as a building block in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the development of novel therapeutics, a thorough knowledge of its handling and storage is paramount to ensure experimental reproducibility and success. This document outlines the key factors influencing the stability of this compound, recommended storage protocols, and methodologies for assessing its purity and degradation.

Core Concepts of this compound Stability

This compound, existing as ortho-, meta-, and para-isomers, is generally a crystalline solid that is relatively stable under ambient conditions when pure. However, its stability can be compromised by several factors, leading to degradation and the formation of impurities that can impede its reactivity in sensitive applications like Suzuki-Miyaura coupling. The primary degradation pathways for arylboronic acids, including this compound, are protodeboronation, oxidation, and the formation of anhydrides (boroxines).

Protodeboronation: This is a process where the carbon-boron bond is cleaved, typically in the presence of aqueous media, resulting in the formation of toluene and boric acid. This hydrolytic instability can be influenced by pH and temperature.[1][2][3]

Oxidation: Arylboronic acids are susceptible to oxidation, which can be initiated by air, light, or residual oxidizing agents.[4][5][6][7][8] This degradation pathway leads to the formation of the corresponding cresol (hydroxytoluene) and boric acid, rendering the reagent inactive for cross-coupling reactions. Some studies have shown that at physiological pH, the oxidation rate of phenylboronic acid is comparable to that of thiols.[5][6]

Anhydride (Boroxine) Formation: In the solid state or in concentrated solutions, this compound can undergo dehydration to form a cyclic trimer anhydride known as a boroxine. While this process is often reversible upon addition of water, the presence of boroxines can complicate stoichiometry calculations and may affect reaction kinetics. The interconversion between the acid and its boroxine can be monitored using techniques like 11B NMR spectroscopy.[9][10][11]

Recommended Storage Conditions

To mitigate degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from safety data sheets and stability studies on related arylboronic acids:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool environment, with refrigeration (2-8 °C) being ideal.[12] | Reduces the rate of thermal degradation and anhydride formation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation by atmospheric oxygen. |

| Light | Protect from light by storing in an amber or opaque container. | Prevents photodegradation. |

| Moisture | Keep in a tightly sealed container in a dry, desiccated environment. | Minimizes hydrolysis (protodeboronation) and anhydride formation/reversion.[1][4] |

| Purity | Use high-purity this compound, as impurities can catalyze degradation. | Ensures consistent reactivity and stability. |

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound and its formulations, forced degradation studies are often employed. These studies intentionally stress the compound to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

General Forced Degradation Protocol

This protocol outlines a general approach to assessing the stability of this compound under various stress conditions.

Objective: To identify the degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

-

p-Tolylboronic acid

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

HPLC system with a UV detector

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Sample Preparation: Prepare a stock solution of p-tolylboronic acid in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at 60°C for 30 minutes. Neutralize a sample with 0.1 M NaOH before HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at 60°C for 30 minutes. Neutralize a sample with 0.1 M HCl before HPLC analysis.

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature for 7 days.

-

Thermal Degradation: Store the solid p-tolylboronic acid in an oven at 105°C or a temperature 40°C below its melting point if the melting point is less than 150°C. Analyze samples at appropriate time points.

-

Photolytic Degradation: Expose the solid p-tolylboronic acid to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m². Keep a control sample protected from light.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

HPLC Method for Purity and Stability Analysis

A reversed-phase HPLC method is suitable for monitoring the purity of this compound and detecting its degradation products.

| Parameter | Condition |

| Column | C18, 4.6 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 5% B, linear gradient to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

Note: The use of columns with low silanol activity can minimize on-column hydrolysis of boronic acids.

11B NMR Spectroscopy for Anhydride (Boroxine) Detection

11B NMR is a powerful tool for distinguishing between the boronic acid and its corresponding boroxine anhydride.

Procedure:

-

Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6).

-

Acquire the 11B NMR spectrum.

-

The boronic acid will typically show a signal around 30 ppm, while the boroxine will have a broader signal at a slightly different chemical shift. The relative integration of these signals can provide a quantitative measure of the boroxine content.[9][10][11]

Role in Drug Development: The Suzuki-Miyaura Coupling

This compound is a cornerstone reagent in drug discovery, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is instrumental in synthesizing biaryl and substituted aromatic compounds, which are common motifs in pharmaceutical agents.

The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the tolylboronate (formed from this compound and a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[13][14][15] The stability and purity of the this compound are crucial for the efficiency of the transmetalation step and the overall success of the reaction.

Experimental Workflow for Handling this compound in Synthesis

To ensure the successful use of this compound in a typical laboratory synthesis, the following workflow is recommended.

This workflow emphasizes the importance of proper storage and handling to maintain the integrity of this compound from procurement to its use in a chemical reaction.

Conclusion

The stability of this compound is a critical factor for its successful application in drug discovery and organic synthesis. By understanding the primary degradation pathways—protodeboronation, oxidation, and anhydride formation—and implementing appropriate storage and handling procedures, researchers can ensure the quality and reactivity of this vital reagent. The experimental protocols provided in this guide offer a framework for assessing the stability of this compound and developing robust analytical methods. Adherence to these guidelines will contribute to more reliable and reproducible synthetic outcomes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1H and 11B NMR study of p-toluene boronic acid and anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ^1H and ^11B NMR Study of p-Toluene Boronic Acid and Anhydride | Semantic Scholar [semanticscholar.org]

- 12. 4-Methylphenylboronic acid (contains varying amounts of anhydries) | 5720-05-8 | FM10223 [biosynth.com]

- 13. researchgate.net [researchgate.net]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Tolylboronic Acid: A Technical Guide to Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tolylboronic acid in common organic solvents. This compound and its isomers (ortho, meta, and para) are crucial reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of their solubility is paramount for reaction optimization, purification, and formulation in various applications, including pharmaceutical and materials science research.

Quantitative and Qualitative Solubility Data

While comprehensive quantitative solubility data for all this compound isomers across a wide range of organic solvents is not extensively available in published literature, this guide compiles the available information to provide a comparative overview. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which can influence their solubility characteristics.

Table 1: Quantitative Solubility of p-Tolylboronic Acid

| Solvent | Temperature | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL |

| Supercritical Carbon Dioxide (CO₂) | 353 K (80 °C) | Data available at various pressures[1] |

| Supercritical Carbon Dioxide (CO₂) | 383 K (110 °C) | Data available at various pressures[1] |

Table 2: Qualitative Solubility of this compound Isomers

| Isomer | Solvent | Solubility Description |

| p-Tolylboronic Acid | Most Organic Solvents | Soluble |

| p-Tolylboronic Acid | Water | Insoluble[2], Soluble[3] |

| p-Tolylboronic Acid | Methanol | Soluble |

| p-Tolylboronic Acid | Ethanol | Soluble |

| p-Tolylboronic Acid | Diethyl Ether | Soluble |

| p-Tolylboronic Acid | Benzene | Soluble |

| o-Tolylboronic Acid | Water | Slightly soluble[4] |

| m-Tolylboronic Acid | Methanol | Soluble |

| m-Tolylboronic Acid | Water | Slightly soluble |

Note: Conflicting reports on the water solubility of p-tolylboronic acid exist in the literature, which may be attributed to variations in experimental conditions or the presence of impurities.

Experimental Protocol: Dynamic Method for Solubility Determination

A robust and widely accepted method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method. This approach relies on the visual or instrumental detection of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Principle

A sample of the boronic acid and the chosen solvent of a precisely known composition is prepared as a biphasic mixture. This mixture is then heated at a slow, constant rate with vigorous stirring. The equilibrium solubility temperature is the point at which the last solid particles disappear, resulting in a clear, homogeneous solution. The transition from a turbid suspension to a clear solution can be monitored by observing the change in light transmission through the sample.

Materials and Apparatus

-

This compound Isomer: High-purity solid.

-

Organic Solvents: HPLC-grade or equivalent.

-

Jacketed Glass Vessel: To enable precise temperature control via a circulating fluid.

-

Analytical Balance: For accurate mass measurements.

-

Magnetic Stirrer and Stir Bar: To ensure uniform mixing and heat distribution.

-

Calibrated Temperature Probe: For accurate temperature measurement of the sample.

-

Luminance Probe or a Light Source and Detector: To monitor the turbidity of the mixture.

-

Heating/Cooling Circulator: To control the temperature of the jacketed vessel with a programmable heating rate.

Procedure

-

Sample Preparation: Accurately weigh the desired amounts of the this compound isomer and the selected organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Begin stirring the biphasic mixture vigorously and commence heating at a slow, constant rate (e.g., 0.2-0.5 K/min) using the circulating bath.

-

Turbidity Monitoring: Continuously monitor the light transmission through the sample. As the solid dissolves with increasing temperature, the turbidity will decrease, and the light transmission will increase.

-

Endpoint Determination: The temperature at which the solution becomes completely clear is recorded as the solubility temperature for that specific composition.

-

Data Collection: Repeat this procedure for a range of different compositions of the this compound and solvent to construct a solubility curve (solubility vs. temperature).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for determining the solubility of this compound.

References

Health and safety information for handling tolylboronic acid

An In-depth Technical Guide to the Health and Safety of Tolylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for handling this compound, a reagent commonly used in organic synthesis, particularly in Suzuki coupling reactions. Due to its hazardous properties, a thorough understanding of safe handling practices, emergency procedures, and disposal methods is crucial for all personnel working with this compound. This document outlines the key hazards, protective measures, and response protocols to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data.[1][2][3]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[1][2][3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][3][4][5] |

| Acute Toxicity, Oral (for 4-Tolylboronic acid) | Category 4 | H302: Harmful if swallowed.[5] |

Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound Isomers

| Property | 4-Tolylboronic acid | 2-Tolylboronic acid | m-Tolylboronic acid |

| CAS Number | 5720-05-8[4][5][6][7] | 16419-60-6[8] | 17933-03-8[2][9] |

| Molecular Formula | C₇H₉BO₂[3][5][6][7] | C₇H₉BO₂[8] | C₇H₉BO₂[9] |

| Molecular Weight | 135.96 g/mol [3][5][7] | 135.96 g/mol [8] | 135.96 g/mol [9] |

| Appearance | White to off-white solid/crystalline powder.[7] | Beige crystalline powder.[10] | Solid. |

| Melting Point | 256-263 °C[5][6][7] | 162-164 °C[10] | Not specified. |

| Boiling Point | 275.2 °C at 760 mmHg[5][6] | Not specified. | Not specified. |

| Solubility | Slightly soluble in water.[10] | Slightly soluble in water.[10] | Not specified. |

Safe Handling and Storage

Adherence to strict handling and storage protocols is mandatory to minimize exposure risks.

Engineering Controls

-

Ventilation: Handle this compound exclusively in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of dust.[1][4][5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The following equipment must be worn when handling this compound:

Table 3: Required Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.[1][11] | Protects eyes from dust particles and potential splashes.[11] |

| Hand Protection | Chemically resistant, impervious gloves (e.g., disposable nitrile or butyl rubber gloves).[1][11][12] Gloves must be inspected before use and changed immediately upon contamination.[1][11] | Prevents skin contact. Proper glove removal technique is essential to avoid cross-contamination.[11] |

| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[11] | Protects skin from accidental spills and contact.[1] |

| Respiratory Protection | For operations that may generate significant dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls are insufficient.[1][4] | Prevents inhalation of the powdered compound, which can cause respiratory irritation.[1][8] |

Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

-

Recommended storage temperatures can range from 0-8°C or refrigerated conditions to maintain quality.[4][7]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][4]

Experimental Protocols: Emergency and Disposal Procedures

While specific toxicological experiment protocols are not publicly available, the following procedures for handling emergencies and disposal are critical for laboratory safety.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First-Aid Protocols for this compound Exposure

| Exposure Route | Protocol |

| Inhalation | 1. Remove the victim to fresh air immediately.[1][4][5] 2. If breathing is difficult, administer oxygen.[1][13] 3. If the victim is not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[1] 4. Seek immediate medical attention.[1][4] |

| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][4] 2. Remove all contaminated clothing and shoes.[1][5] 3. If skin irritation occurs or persists, seek medical advice.[1][2] |

| Eye Contact | 1. Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][2][4][5] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][5] 3. Seek immediate medical attention from an ophthalmologist.[2][8] |

| Ingestion | 1. Rinse mouth thoroughly with water.[4][5][8] 2. Do NOT induce vomiting.[5] 3. Never give anything by mouth to an unconscious person.[8] 4. Seek immediate medical attention.[4][5] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate Personnel: Evacuate non-essential personnel from the spill area.[1][5]

-

Ensure Ventilation: Ensure adequate ventilation.

-

Avoid Dust Formation: Do not create dust clouds. Avoid breathing dust and vapors.[1][5][8]

-

Personal Protection: Wear all required PPE as outlined in Table 3, including respiratory protection.[1][5]

-

Containment and Cleanup:

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[1][8]

Waste Disposal

-

Dispose of this compound and any contaminated materials as hazardous waste.[4]

-

Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[4]

-

It is recommended to use a licensed professional waste disposal service.[8]

Visualized Safety Workflows

The following diagrams illustrate key safety and emergency response workflows.

Caption: Standard workflow for safely handling this compound.

Caption: Logical flow for responding to an exposure event.

Caption: Step-by-step procedure for cleaning up a this compound spill.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] However, the available data indicates potential for harm.

Table 5: Acute Toxicity Data for 4-Tolylboronic Acid

| Test Type | Route of Exposure | Species | Dose/Duration |

| LD50 (Lethal Dose, 50%) | Intravenous | Mouse | 172 mg/kg[6] |

Note: This data is for 4-tolylboronic acid. "Details of toxic effects not reported other than lethal dose value."[6]

Carcinogenicity: There is no information available to indicate that this compound is a carcinogen.[4][8] No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[8]

This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for the specific this compound isomer you are using and consult with your institution's Environmental Health and Safety (EHS) department for any questions or concerns.

References

- 1. echemi.com [echemi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 4-Tolylboronic acid | CAS#:5720-05-8 | Chemsrc [chemsrc.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 3-Tolylboronic acid | C7H9BO2 | CID 2733950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Tolylboronic acid | 16419-60-6 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. leelinework.com [leelinework.com]

- 13. fishersci.co.uk [fishersci.co.uk]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Tolylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species, such as tolylboronic acid, with an organic halide or triflate. The resulting biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This compound is a common and versatile reagent in these reactions, allowing for the introduction of a tolyl group onto various aromatic and heteroaromatic scaffolds. These application notes provide detailed protocols and compiled data for researchers employing this compound in palladium-catalyzed cross-coupling reactions.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound in this context is the formation of a new C(sp²)–C(sp²) bond with an aryl or heteroaryl halide/triflate. The general transformation is depicted below:

General Reaction Scheme:

Ar-X + (p-tolyl)-B(OH)₂ --(Pd catalyst, Base)--> Ar-(p-tolyl)

Where Ar-X is an aryl or heteroaryl halide (X = I, Br, Cl) or triflate (X = OTf).

Data Presentation

The efficiency of the Suzuki-Miyaura coupling is influenced by several factors including the choice of catalyst, ligand, base, and solvent system. Below are tabulated summaries of reaction conditions and yields from various reported procedures.

Table 1: Cross-Coupling of Various Aryl Halides with p-Tolylboronic Acid

| Entry | Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-bromo-4-(chloromethyl)benzene | Pd(OAc)₂ (2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (5) | Toluene/H₂O (10:1) | 80 | 2 | 96 | [3] |

| 2 | 4-Bromobenzyl chloride | Pd(OAc)₂ (2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (5) | Toluene/H₂O (10:1) | 80 | 2 | 96 | [3] |

| 3 | 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivative | Pd(OAc)₂ (5) | PCy₃ (10) | K₂HPO₄·3H₂O (3) | MeOH | 90 | - | 89 | [4] |

| 4 | 6-methyl-3-phenyl-4-tosyloxy-2-pyrone | Pd(OAc)₂ (5) | PCy₃ (10) | K₂HPO₄·3H₂O (3) | MeOH | 90 | - | 95 | [4] |

| 5 | Various Aryl Halides | Pd/ˢSphos (5) | - | K₂CO₃ (3) | H₂O/Acetonitrile (4:1) | 37 | 18 | >92 | [5] |

| 6 | 3-chloroanisole | - | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 25 | 18 | Good Conversion | [1] |

Table 2: One-Pot Dual Arylation using p-Tolylboronic Acid

This table illustrates a sequential coupling where p-tolylboronic acid is first coupled, followed by a second, different arylboronic acid.

| Entry | Second Arylboronic Acid | First Coupling Time (h) | Second Coupling Time (h) | Overall Yield (%) | Reference |

| 1 | Phenylboronic acid | 2 | 5 | 96 | [3] |

| 2 | 4-Methoxyphenylboronic acid | 2 | 5 | 85 | [3] |

| 3 | 4-Chlorophenylboronic acid | 2 | 5 | 92 | [3] |

| 4 | 2-Naphthylboronic acid | 2 | 5 | 57 | [3] |

| Reaction Conditions: 1) 1-bromo-4-(chloromethyl)benzene (0.30 mmol), p-tolylboronic acid (0.33 mmol), Pd(OAc)₂ (2 mol%), PCy₃∙HBF₄ (0.4 mol%), Cs₂CO₃ (5 equiv.), Toluene/H₂O (10:1), 80 °C. 2) Second arylboronic acid (0.33 mmol), PPh₃ (4.0 mol%), 80 °C.[3] |

Experimental Protocols

The following protocols are generalized methodologies based on common practices in the cited literature. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a standard starting point for the coupling of an aryl halide with p-tolylboronic acid.

Materials:

-

Aryl halide (1.0 mmol)

-

p-Tolylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Tricyclohexylphosphine (PCy₃) or similar phosphine ligand (0.04 mmol, 4 mol%)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 mmol, 2-3 equiv.)

-

Toluene or Dioxane (5 mL)

-

Water (0.5 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To the reaction vessel, add the aryl halide (1.0 mmol), p-tolylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).

-

Seal the vessel and evacuate and backfill with an inert atmosphere (repeat 3 times).

-

Add the degassed solvent (Toluene or Dioxane, 5 mL) and water (0.5 mL) via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[6]

Protocol 2: Mild, Aqueous Conditions for Suzuki-Miyaura Coupling

This protocol is suitable for substrates that may be sensitive to high temperatures or require greener reaction conditions.

Materials:

-

Aryl halide (0.1 mmol)

-

p-Tolylboronic acid (0.15 mmol, 1.5 equiv.)

-

Pd/ˢSphos catalyst (0.005 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (0.3 mmol, 3 equiv.)

-

Water (0.8 mL)

-

Acetonitrile (0.2 mL)

-

Reaction vial

Procedure:

-

In a reaction vial, combine the aryl halide (0.1 mmol), p-tolylboronic acid (0.15 mmol), Pd/ˢSphos catalyst (5 mol%), and potassium carbonate (0.3 mmol).

-

Add the water-acetonitrile solvent mixture (4:1, 1 mL).

-

Stir the reaction mixture at 37 °C for 18 hours.[5]

-

Monitor the reaction for completion.

-

Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with the palladium catalyst alternating between Pd(0) and Pd(II) oxidation states.[2][6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the typical workflow for performing a palladium-catalyzed cross-coupling reaction with this compound.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nobelprize.org [nobelprize.org]

- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Tolylboronic Acid: A Versatile Reagent in Modern Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Tolylboronic acid, existing as ortho-, meta-, and para-isomers, has emerged as an indispensable tool in organic synthesis. Its utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2] This family of organoboron compounds offers a stable, efficient, and highly versatile platform for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials like those used in organic light-emitting diodes (OLEDs).[1][3][4] Their high reactivity, compatibility with a wide range of functional groups, and relatively low toxicity make them superior reagents for constructing biaryl and substituted aromatic structures.[5][6]

This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in key organic transformations, with a primary focus on the Suzuki-Miyaura coupling and direct C-H functionalization reactions.

Key Applications of this compound

Tolylboronic acids are key reagents in a multitude of palladium-catalyzed and other transition-metal-catalyzed reactions:

-

Suzuki-Miyaura Cross-Coupling: The most common application, used to synthesize biaryls by coupling with aryl, vinyl, or alkyl halides and triflates.[1][7]

-